molecular formula C12H22N2O2 B7506645 1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one

1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B7506645
M. Wt: 226.32 g/mol
InChI Key: BKWSZTRNTPTLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ADDB or N-phenylacetyl-N-tert-butylpiperazine and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one. One area of research is focused on understanding the mechanism of action of the compound and identifying its molecular targets in the body. Another area of research is focused on developing more potent and selective analogs of the compound for use in therapeutic applications. Additionally, the compound may have potential applications in the field of drug delivery, as it has been shown to enhance the permeability of certain drugs across the blood-brain barrier.

Synthesis Methods

The synthesis of 1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one involves the reaction of N-phenylacetyl-piperazine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(15)13-5-7-14(8-6-13)11(16)9-12(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSZTRNTPTLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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